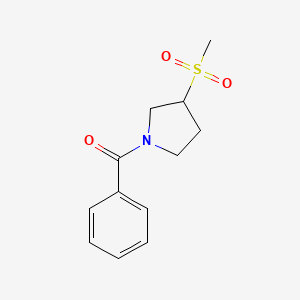

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives have found gainful application as scaffolds and terminal elements in drug design, and for enhancing the aqueous solubility of a molecule .

Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Physical And Chemical Properties Analysis

Piperazine exists as small white crystals with a saline taste. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学的研究の応用

Synthesis and Characterization

- Synthesis of Piperazine Derivatives : Research indicates the synthesis of various piperazine derivatives, demonstrating their potential in pharmaceutical and biological applications. One study focused on synthesizing and characterizing derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were analyzed using spectroscopic techniques and X-ray diffraction, revealing their structural properties and potential for moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Biological Evaluation and Applications

- Antioxidant Activity of Piperazine Derivatives : A study synthesized aryl/aralkyl substituted piperazine derivatives containing the methylxanthine moiety and evaluated their antioxidant properties. These compounds displayed significant activity against lipid peroxidation, with one compound showing the highest activity. This highlights the potential of piperazine derivatives in designing antioxidant agents (Andonova et al., 2014).

Radioprotection and Chemotherapy

- Radioprotective Potential : The search for novel radioprotective agents led to the design and synthesis of 1-(2-hydroxyethyl)piperazine derivatives. Some of these compounds showed promise in protecting human cells against radiation-induced apoptosis, with one compound, in particular, demonstrating radioprotective effects on cell survival and low toxicity in vivo. This suggests a potential avenue for further research into radioprotectors (Filipová et al., 2020).

Drug Discovery and Development

- Piperazine Derivatives as Drug Candidates : A comprehensive study on piperazine derivatives revealed their importance in drug discovery, particularly as ligands for melanocortin receptors. These compounds exhibit varied pharmacological activities, offering insights into their structural and functional properties. This underscores the versatility of piperazine scaffolds in medicinal chemistry and the development of novel therapeutic agents (Mutulis et al., 2004).

作用機序

Target of Action

Piperazine derivatives have been found to be involved in mrna-based therapeutics . They are used in lipid nanoparticles (LNPs) for RNA delivery in clinics . Piperazine compounds are also known to act as GABA receptor agonists .

Mode of Action

Piperazine compounds, in general, bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . In the context of mRNA delivery, piperazine-derived ionizable lipids are used to enhance mRNA transmembrane delivery and transfection efficiency .

Biochemical Pathways

Piperazine compounds are known to be involved in various biochemical reactions and processes . They are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Pharmacokinetics

Piperazine-derived ionizable lipids have been used to enhance mrna delivery, suggesting that they may have favorable absorption and distribution characteristics .

Result of Action

Piperazine derivatives have been associated with enhanced mrna delivery and cancer immunotherapy . For instance, LNPs formulated with certain piperazine-derived lipids can efficiently package mRNA and perform superior transfection efficiency both in vitro and in vivo .

Action Environment

The performance of piperazine compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)